

# "CAS number and chemical identifiers for stearic acid amide"

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## Compound of Interest

Compound Name: Stearic acid amide

Cat. No.: B089706

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An In-depth Technical Guide to the Chemical Identifiers, Properties, and Analysis of **Stearic Acid Amide** (Octadecanamide)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **stearic acid amide**, also known as octadecanamide. It covers its chemical identifiers, physicochemical properties, synthesis, and analytical methodologies. Furthermore, it delves into its emerging role as a signaling molecule, providing context for its biological activities.

## Chemical Identifiers and Molecular Structure

**Stearic acid amide** is a primary fatty amide derived from stearic acid, a long-chain saturated fatty acid.<sup>[1]</sup> Its unambiguous identification is crucial for research and regulatory purposes. The primary identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.

Table 1: Primary Chemical Identifiers for **Stearic Acid Amide**

Identifier Type	Value
CAS Number	124-26-5[2]
IUPAC Name	octadecanamide[2]
Molecular Formula	C <sub>18</sub> H <sub>37</sub> NO[2]
Canonical SMILES	CCCCCCCCCCCCCCCCCCCC(=O)N[2]
InChI	InChI=1S/C18H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H2,19,20)[2]
InChIKey	LYRFLYHAGKPMFH-UHFFFAOYSA-N[2]

Table 2: Additional Chemical and Database Identifiers

Identifier System	ID
PubChem CID	31292[2]
EC Number	204-693-2[3]
UNII	YQX129FH1U[2]
ChEBI ID	CHEBI:34900[2]
Human Metabolome Database (HMDB)	HMDB0034146[2]

## Physicochemical Properties

The physicochemical properties of **stearic acid amide** dictate its behavior in biological and chemical systems. It is characterized as a white, waxy solid at room temperature.[4] It is insoluble in water but shows solubility in organic solvents like ethanol and chloroform.[5]

Table 3: Physicochemical Data for **Stearic Acid Amide**

Property	Value
Molecular Weight	283.5 g/mol [2]
Melting Point	107 °C[2]
Boiling Point	250 °C at 12 mmHg[2]
logP (Octanol-Water Partition Coefficient)	6.70[2]
Vapor Pressure	0.004 mmHg[2]
Physical Description	Dry powder, pellets, or large crystals[2]

## Experimental Protocols

### Synthesis of Stearic Acid Amide via Direct Amidation

Direct amidation is a common method for synthesizing **stearic acid amide**, involving the reaction of stearic acid with ammonia or urea.[1]

Materials:

- Stearic acid (RCOOH, where R = C<sub>17</sub>H<sub>35</sub>)
- Ammonia (NH<sub>3</sub>) or Urea
- Reaction vessel equipped with a stirrer, thermometer, and condenser

Procedure:

- Charge the reaction vessel with stearic acid.
- Heat the stearic acid until it melts.
- Introduce ammonia gas or urea into the molten stearic acid under controlled temperature and pressure. The general reaction is:  $\text{RCOOH} + \text{NH}_3 \rightarrow \text{RCONH}_2 + \text{H}_2\text{O}$ . [1]
- Maintain the reaction at a specified temperature (e.g., 180-200°C) for a set duration (e.g., 2-4 hours) to drive the reaction to completion.[4]

- Monitor the reaction progress by measuring the acid value of the mixture.
- Upon completion, the crude **stearic acid amide** can be purified by recrystallization from a suitable solvent, such as ethanol.

## Determination of Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the determination of **stearic acid amide** and related impurities, such as palmitamide, in a product sample.[\[6\]](#)

### Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Hydrogen flame ionization detector (FID) can also be used.[\[6\]](#)
- Capillary column suitable for fatty acid amide analysis (e.g., HP-5MS).[\[7\]](#)

### Sample Preparation:

- Accurately weigh 0.3-0.8 g of the **stearic acid amide** product to be analyzed.[\[6\]](#)
- Dissolve the sample in 10-15 mL of a suitable solvent, such as ethanol, diethyl ether, butanol, or acetone.[\[6\]](#)
- Heat the mixture to 40-50°C for 8-15 minutes to ensure complete dissolution.[\[6\]](#)
- The resulting solution is the upper machine solution ready for injection.[\[6\]](#)

### GC-MS Parameters:

- Injection Volume: 0.6-1.2  $\mu$ L[\[6\]](#)
- Injector Temperature: 210-240°C[\[6\]](#)
- Carrier Gas: Helium at a flow rate of 0.8-5.0 mL/min[\[6\]](#)

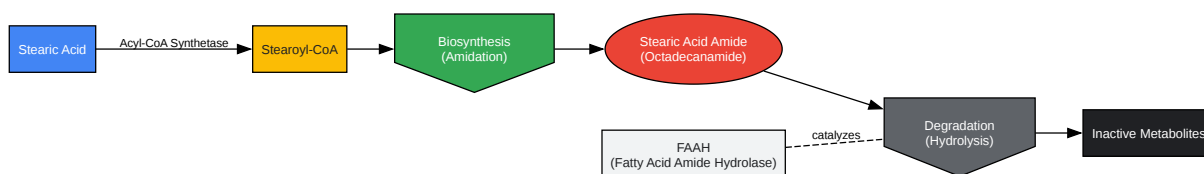
- Oven Temperature Program:
  - Initial temperature: 60°C, hold for 1 min.
  - Ramp to 200°C at 10°C/min.
  - Ramp to 270°C at 5°C/min, hold for 5 min.[7]
- Detector Temperature (FID): 230-250°C[6]
- MS Parameters: Scan range and ionization mode should be optimized for the detection of **stearic acid amide** and expected impurities.

Data Analysis: The content of **stearic acid amide** and other components can be calculated using the area normalization method from the resulting chromatogram.[6]

## Biological Activity and Signaling Pathways

Fatty acid amides, including **stearic acid amide**, are increasingly recognized as a class of endogenous signaling lipids.[8] While research on oleamide is more extensive, stearamide is also implicated in various biological processes. These molecules are often studied in the context of the endocannabinoid system due to structural similarities with anandamide.[9]

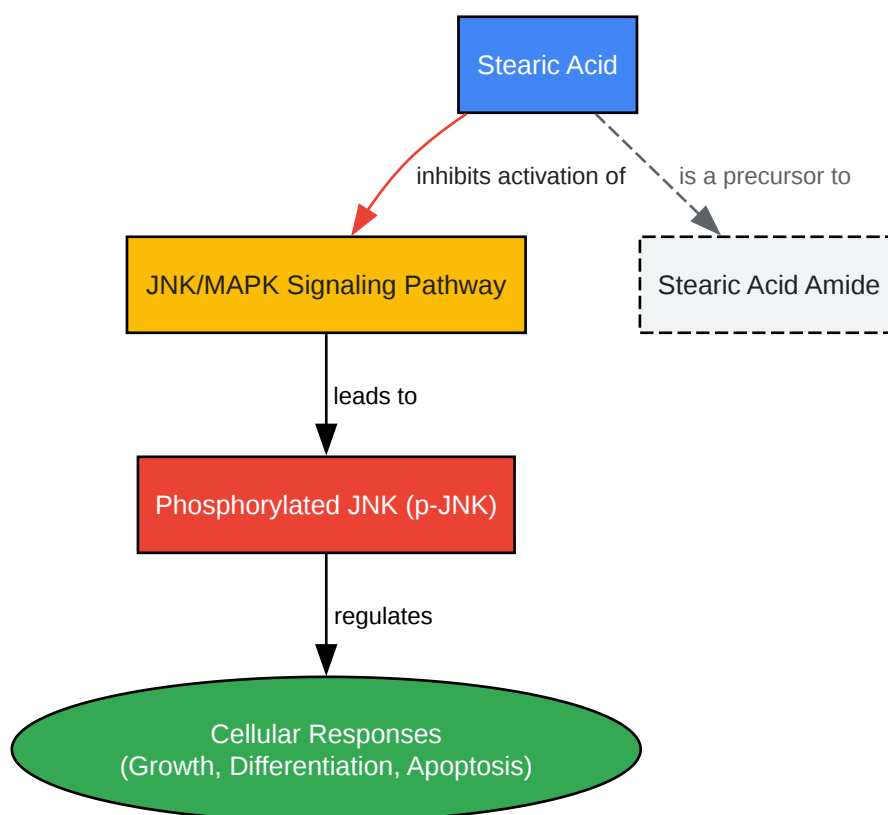
The biosynthesis and degradation of **stearic acid amide** are intrinsically linked to fatty acid metabolism. The primary enzyme responsible for the degradation of fatty acid amides is Fatty Acid Amide Hydrolase (FAAH).[10]



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Caption: Biosynthesis and Degradation of **Stearic Acid Amide**.

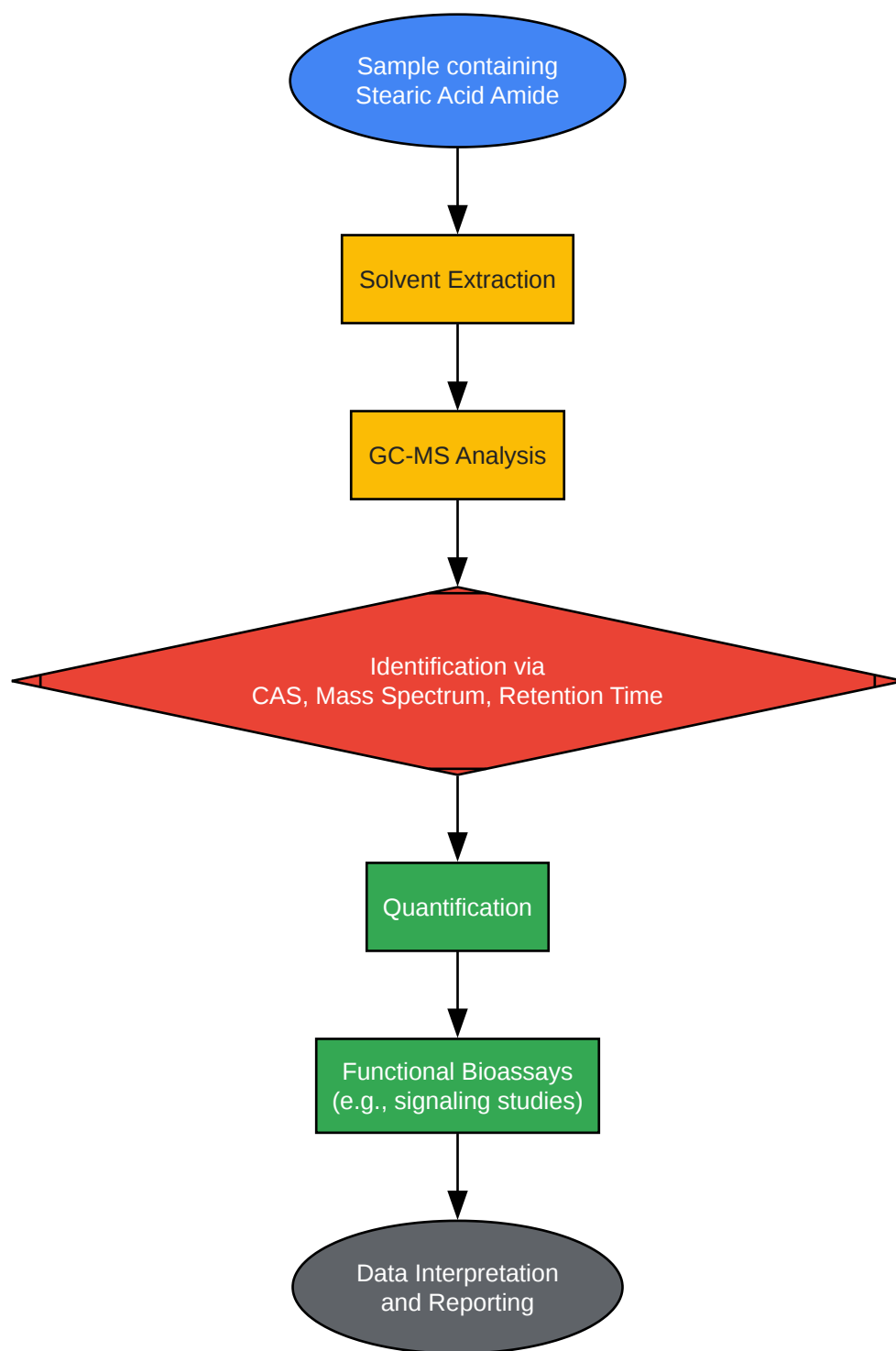
Stearic acid, the precursor to **stearic acid amide**, has been shown to influence cellular signaling pathways such as the JNK/MAPK pathway.[11] Dysregulation of this pathway is associated with various cellular processes including growth, differentiation, and apoptosis. While the direct action of **stearic acid amide** on this pathway is an area of ongoing research, the metabolic link to stearic acid suggests potential indirect effects.



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Caption: Potential Influence on the JNK/MAPK Signaling Pathway.

The logical workflow for identifying and characterizing **stearic acid amide** in a research setting involves a multi-step process, from initial identification to functional analysis.



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Caption: Experimental Workflow for **Stearic Acid Amide** Analysis.

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